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CAS No.: 204005-46-9

Cat. No.: S548161

Mechanism of Action & Selectivity

Semaxanib functions as a potent and selective ATP-competitive inhibitor of the VEGFR2 tyrosine kinase
domain [1] [2]. It reversibly inhibits ATP binding, thereby blocking VEGF-stimulated signaling that drives

endothelial cell proliferation, migration, and survival, leading to a reduction in tumor microvasculature [2].

The table below summarizes its primary kinase inhibition profile and key physicochemical properties:

Property Description

Primary Target VEGFR2 (FIk-1/KDR) [2]
ICso for VEGFR2 1.23 yM (cell-free assay); 0.04 uyM in VEGF-driven HUVEC mitogenesis [2]

Selectivity 20-fold greater selectivity for VEGFR2 over PDGFR[. No significant activity against
InsR, EGFR, or FGFR [2].

Molecular 238.28 g/mol [2]
Weight

Chemical C15H14N20 [2]
Formula

CAS Number 204005-46-9 [2]
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Key Experimental Models & Protocols

Research on semaxanib has utilized a range of in vitro and in vivo models to establish its efficacy and

understand its mechanism.

In Vitro Assays

¢ Kinase Activity Assay: Solubilized membranes from engineered cells (e.g., 3T3 Flk-1) were added
to ELISA plates pre-coated with an anti-FIk-1 antibody. After adding serial dilutions of semaxanib and
ATP to induce autophosphorylation, the amount of phosphorylated tyrosine was quantified using a
biotinylated anti-phosphotyrosine antibody and a colorimetric readout [2].

¢ Cell Proliferation (MTT/SRB Assay): The anti-proliferative effect on endothelial or tumor cell lines
(e.g., HUVECs, C6 glioma) was measured. Cells were plated and treated with serially diluted
semaxanib. After incubation (e.g., 96 hours), cell viability was measured using sulforhodamine B
(SRB) or MTT, and ICso values were calculated via curve fitting [2] [3].

In Vivo Models

¢ Mouse Xenograft Models: Semaxanib was evaluated in rodent models with implanted tumors (e.g.,
C6 glioma in hindflank or colon). The compound was typically administered intraperitoneally daily.
Tumor growth was inhibited by 62% at 3 mg/kg/day and by 92% at 25 mg/kg/day, primarily through a
dramatic decrease in newly formed tumor microvasculature [2].

Clinical Trial Experience and Discontinuation

Semaxanib advanced to clinical trials but was ultimately discontinued. Key findings from phase I studies are

summarized below:

Trial Aspect Findings
Dosing Administered twice weekly by IV infusion; recommended phase Il dose was 145
mg/m? [4].
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Trial Aspect Findings

Pharmacokinetics Exhibited linear PK up to 145 mg/m?, with a large volume of distribution, rapid
clearance, and significant inter-patient variability [4].

Tolerability Generally well-tolerated. Common toxicities included headache, vomiting,
diarrhea, abdominal cramping, anemia, and nausea [4] [5].

Combination A phase | study combined with irinotecan in colorectal cancer showed the full
Therapy doses of both agents could be administered together, with two partial responses
observed in nine evaluable patients [5].

Discontinuation Development was halted due to lack of efficacy in subsequent phase Il trials
Reason and the challenging twice-weekly intravenous administration schedule [1] [6] [5].

Legacy and Research Applications

Despite its clinical discontinuation, semaxanib's development paved the way for subsequent, more successful
VEGFR inhibitors like sunitinib [6]. It remains a valuable tool compound in research, for instance, in recent
studies (2025) investigating the mechanisms of VEGFR inhibitor-related heart failure (VirHF), where it is

used to model cardiotoxicity in mice [7].

The following diagram illustrates the primary VEGF/VEGFR?2 signaling pathway targeted by semaxanib and

the key downstream effects it inhibits:
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VEGF/VEGFR?Z2 signaling pathway and semaxanib inhibition mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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